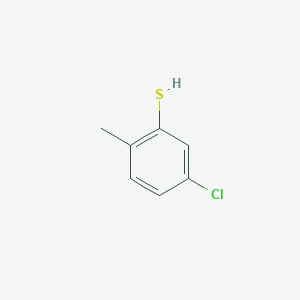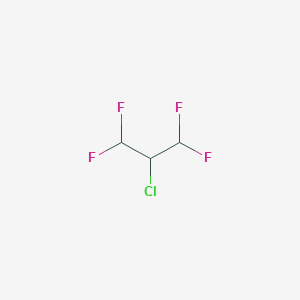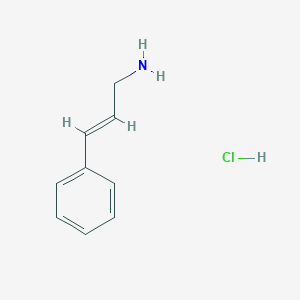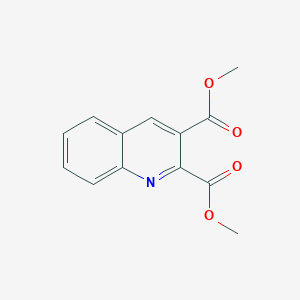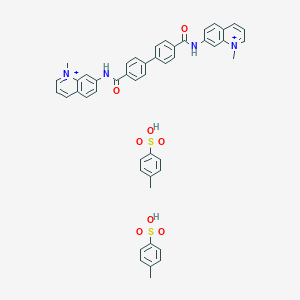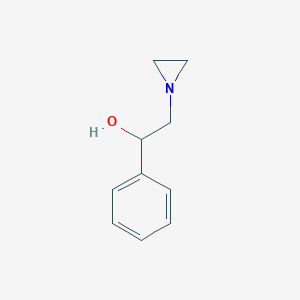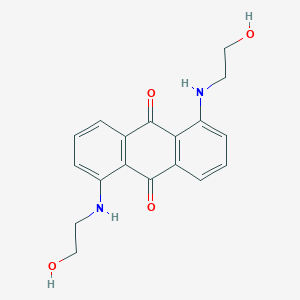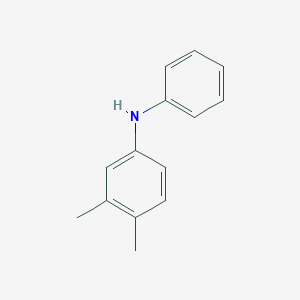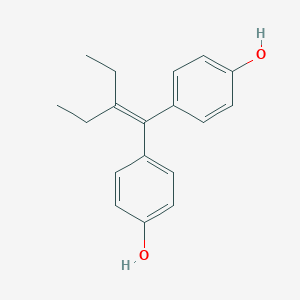
4,4'-(2-Ethyl-1-butenylidene)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-(2-Ethyl-1-butenylidene)diphenol, also known as bisphenol F (BPF), is a chemical compound that belongs to the family of bisphenols. It is a synthetic compound that is widely used in the manufacturing of various products, including plastics, resins, and coatings. BPF is a derivative of bisphenol A (BPA), which has been extensively studied for its potential health risks. In recent years, there has been growing concern about the safety of BPF, and several studies have been conducted to investigate its potential health effects.
Applications De Recherche Scientifique
Synthesis and Characterization of Polyurethanes
- Application : Polyurethanes based on 4,4'-(2-Ethyl-1-butenylidene)diphenol are utilized in acoustic applications due to their unique structural properties. These polymers show a combination of semicrystalline and amorphous structures, impacting their acoustic properties significantly (Raghu et al., 2007).
Preparation of Trityl Functionalized Polystyrene
- Application : A derivative of 4,4'-(2-Ethyl-1-butenylidene)diphenol is used in synthesizing trityl functionalized polystyrene. This is particularly relevant in solid-phase organic synthesis (Manzotti et al., 2000).
Development of Copoly(ester-imide)s
- Application : Research on copoly(ester-imide)s involves the use of 4,4'-(2-Ethyl-1-butenylidene)diphenol-related compounds. These materials exhibit varying degrees of crystallinity and thermotropic properties, useful in specialized polymer applications (Kricheldorf et al., 1998).
Protection Groups in Organic Synthesis
- Application : The compound serves as a ketal protecting group in organic synthesis, demonstrating its utility in complex chemical reactions (Baar et al., 2005).
Hydrovinylation Reactions of Olefins
- Application : It is used in the hydrovinylation reactions of olefins, indicating its role in the synthesis of complex organic compounds (RajanBabu et al., 2003).
Formation of 1,2-Dioxanes
- Application : The compound is involved in reactions leading to the formation of 1,2-dioxanes, highlighting its role in organic synthesis and chemical transformations (Nishino et al., 1991).
Thermogravimetric Analysis of Polyesters
- Application : It is used in the thermogravimetric analysis of poly(ester-carbonate)s and poly(ester-thiocarbonate)s, suggesting its importance in polymer science and engineering (Tagle et al., 1998).
Propriétés
Numéro CAS |
16174-47-3 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
4-[2-ethyl-1-(4-hydroxyphenyl)but-1-enyl]phenol |
InChI |
InChI=1S/C18H20O2/c1-3-13(4-2)18(14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-12,19-20H,3-4H2,1-2H3 |
Clé InChI |
AWIVCGHUJHEQNV-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)CC |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)CC |
Autres numéros CAS |
16174-47-3 |
Synonymes |
4-[2-ethyl-1-(4-hydroxyphenyl)but-1-enyl]phenol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




